

# Measuring Zovodotin's Potency: Detailed Protocols for Drug-to-Antibody Ratio Analysis

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## Compound of Interest

Compound Name: Zovodotin

Cat. No.: B15601892

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This application note provides detailed protocols for researchers, scientists, and drug development professionals to accurately determine the drug-to-antibody ratio (DAR) of **Zovodotin** (zanidatamab **zovodotin**, ZW49), a critical quality attribute that directly influences its therapeutic efficacy and safety. **Zovodotin** is a bispecific antibody-drug conjugate (ADC) targeting HER2, composed of the zanidatamab antibody, a proprietary cleavable linker, and a novel auristatin payload.<sup>[1][2]</sup> The average DAR of **Zovodotin** is approximately 2.<sup>[2][3]</sup>

This document outlines three primary techniques for DAR determination: Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS). Each section includes the underlying principles, detailed experimental protocols, and data analysis guidelines.

## UV/Vis Spectroscopy: A Rapid and Convenient Method for Average DAR Determination

UV/Vis spectroscopy is a straightforward and widely used method for determining the average DAR of ADCs.<sup>[4][5][6][7]</sup> The technique relies on the Beer-Lambert law and the distinct absorbance maxima of the antibody and the cytotoxic drug.<sup>[4]</sup> For accurate measurements, the drug must possess a chromophore that absorbs at a wavelength sufficiently different from the antibody's maximum absorbance at 280 nm.<sup>[4][8]</sup>

## Experimental Protocol

- Determine Molar Extinction Coefficients:
  - Accurately determine the molar extinction coefficients of both the naked zanidatamab antibody and the free auristatin payload at 280 nm and the wavelength of maximum absorbance for the payload ( $\lambda_{\text{max}}$ ).
- Sample Preparation:
  - Prepare a stock solution of **Zovodotin** in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
  - Create a series of dilutions to ensure absorbance readings fall within the linear range of the spectrophotometer.
- Spectrophotometric Measurement:
  - Measure the absorbance of each **Zovodotin** dilution at 280 nm and at the  $\lambda_{\text{max}}$  of the auristatin payload.
- Data Analysis:
  - Calculate the concentrations of the antibody and the payload using the simultaneous equations derived from the Beer-Lambert law, correcting for the cross-absorbance of each component at both wavelengths.
  - The average DAR is calculated as the molar ratio of the drug to the antibody.

## Quantitative Data Summary

Parameter	Symbol	Value (Hypothetical)
Molar Extinction Coefficient of Antibody at 280 nm	$\epsilon_{Ab,280}$	210,000 M <sup>-1</sup> cm <sup>-1</sup>
Molar Extinction Coefficient of Antibody at $\lambda_{max}$	$\epsilon_{Ab,\lambda_{max}}$	5,000 M <sup>-1</sup> cm <sup>-1</sup>
Molar Extinction Coefficient of Drug at 280 nm	$\epsilon_{Drug,280}$	15,000 M <sup>-1</sup> cm <sup>-1</sup>
Molar Extinction Coefficient of Drug at $\lambda_{max}$	$\epsilon_{Drug,\lambda_{max}}$	50,000 M <sup>-1</sup> cm <sup>-1</sup>
Absorbance of Zovodotin at 280 nm	$A_{280}$	Measured Value
Absorbance of Zovodotin at $\lambda_{max}$	$A_{\lambda_{max}}$	Measured Value

## Hydrophobic Interaction Chromatography (HIC): Resolving Drug-Load Species

HIC is a powerful technique that separates ADC species based on their hydrophobicity.<sup>[9][10][11]</sup> The conjugation of the hydrophobic auristatin payload to the antibody increases its overall hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs (e.g., DAR 0, DAR 2, DAR 4, etc.).<sup>[9][12]</sup> This method provides information on the distribution of drug-loaded species and allows for the calculation of the average DAR.<sup>[7][9]</sup>

### Experimental Protocol

- Materials and Reagents:
  - HIC column (e.g., TSKgel Butyl-NPR)
  - Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
  - Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

- HPLC system with a UV detector
- Chromatographic Conditions:
  - Equilibrate the column with 100% Mobile Phase A.
  - Inject the **Zovodotin** sample.
  - Elute the bound species using a decreasing salt gradient (e.g., a linear gradient from 100% A to 100% B over 30 minutes).
  - Monitor the elution profile at 280 nm.
- Data Analysis:
  - Identify the peaks corresponding to different drug-loaded species (the unconjugated antibody, DAR 0, will elute first, followed by species with increasing DAR).
  - Integrate the peak area for each species.
  - Calculate the weighted average DAR using the following formula:  $\text{Average DAR} = \frac{\sum (\% \text{ Peak Area of Species}_n \times n)}{100}$  where 'n' is the number of drugs conjugated to that species.

## Quantitative Data Summary

Drug-Loaded Species	Retention Time (min) (Hypothetical)	Peak Area (%) (Hypothetical)
DAR 0 (Unconjugated)	5.2	10
DAR 2	12.5	85
DAR 4	18.9	5

## Mass Spectrometry (MS): Unambiguous Mass Determination

Mass spectrometry provides a direct and accurate measurement of the molecular weight of the intact ADC and its subunits, allowing for unambiguous determination of the DAR and the distribution of drug-loaded species.<sup>[13][14][15]</sup> Both intact mass analysis and analysis of reduced and deglycosylated subunits can be performed.

## Experimental Protocol (Intact Mass Analysis)

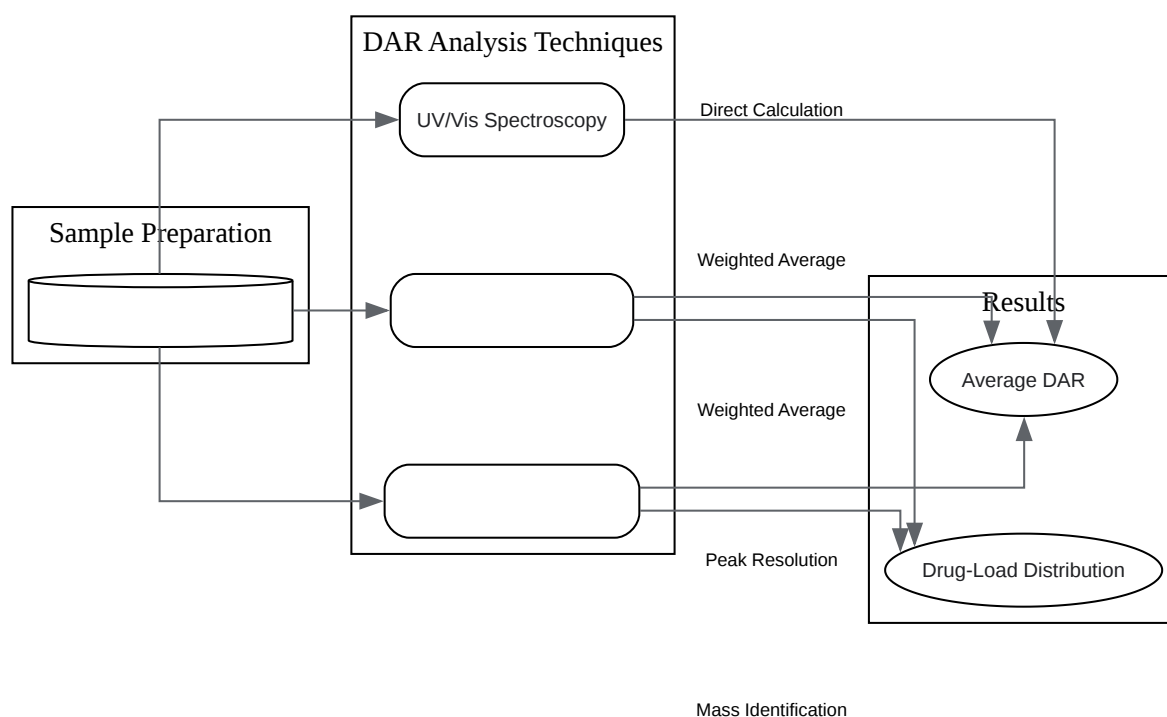
- Sample Preparation:
  - Desalt the **Zovodotin** sample using a suitable method (e.g., size-exclusion chromatography or a desalting column).
- LC-MS System:
  - Couple a liquid chromatography system (e.g., SEC or reversed-phase) to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Mass Spectrometric Analysis:
  - Acquire data in the positive ion mode over an appropriate  $m/z$  range.
  - Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the different ADC species.
- Data Analysis:
  - Identify the mass peaks corresponding to the unconjugated antibody and the various drug-loaded species.
  - The mass difference between adjacent peaks should correspond to the mass of the drug-linker moiety.
  - Calculate the weighted average DAR based on the relative abundance of each species.<sup>[13]</sup>

## Quantitative Data Summary

Species	Observed Mass (Da) (Hypothetical)	Relative Abundance (%) (Hypothetical)
Unconjugated Antibody	148,000	8
Antibody + 2 Drugs	150,600	88
Antibody + 4 Drugs	153,200	4

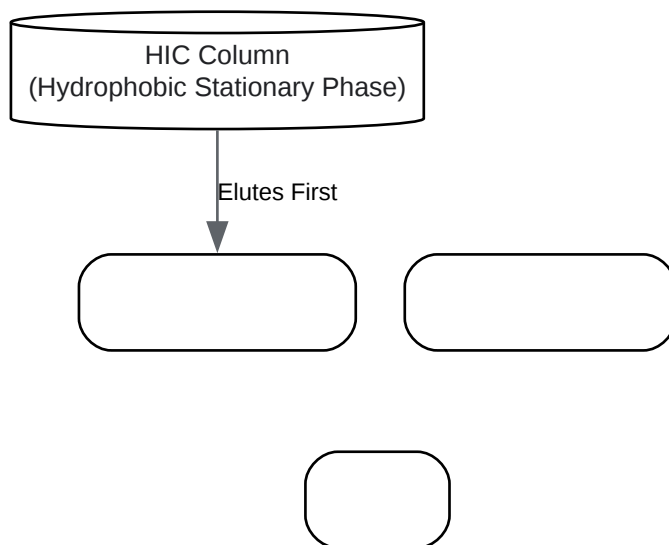
## Visualizing the Workflow and Concepts

To further clarify the methodologies and the underlying principles, the following diagrams have been generated.



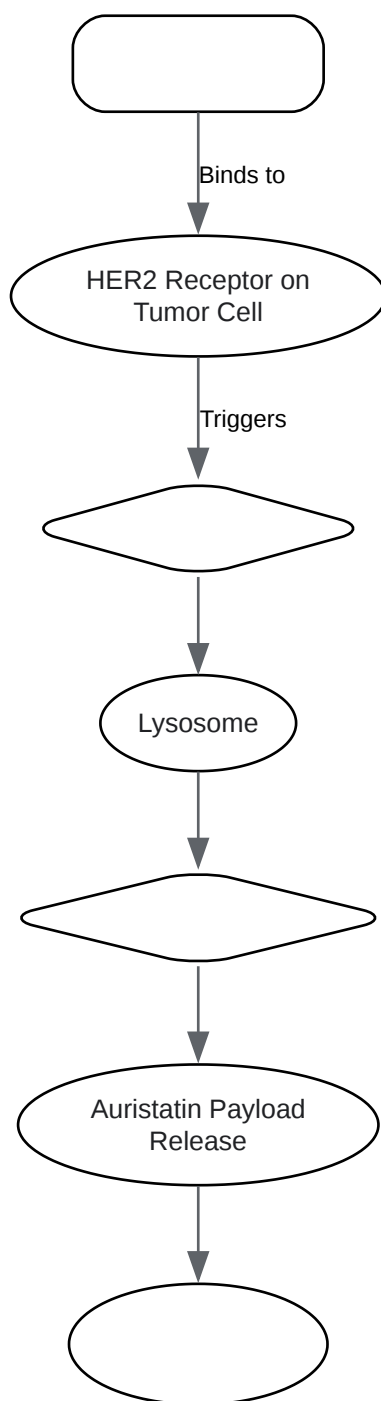
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Figure 1. Workflow for determining the Drug-to-Antibody Ratio (DAR) of **Zovodotin**.



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Figure 2. Principle of Hydrophobic Interaction Chromatography (HIC) for ADC separation.



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Figure 3. Simplified signaling pathway of **Zovodotin**'s mechanism of action.



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